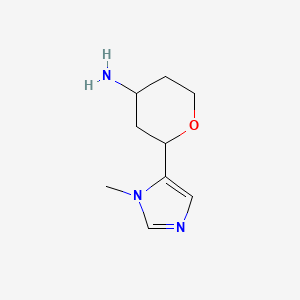
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is a heterocyclic compound that features an imidazole ring fused with an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with an oxane derivative under controlled conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-oxanamine: A compound with a similar oxane ring but lacking the imidazole moiety.
Uniqueness
2-(1-methyl-1H-imidazol-5-yl)oxan-4-amine is unique due to the combination of the imidazole and oxane rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts .
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-methylimidazol-4-yl)oxan-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-6-11-5-8(12)9-4-7(10)2-3-13-9/h5-7,9H,2-4,10H2,1H3 |
InChI Key |
UROOQQFWCQYSFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CC(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
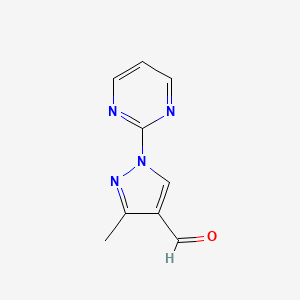
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
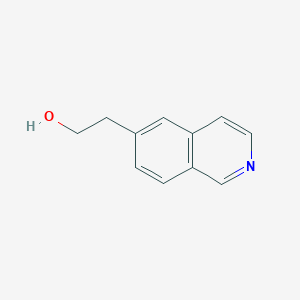


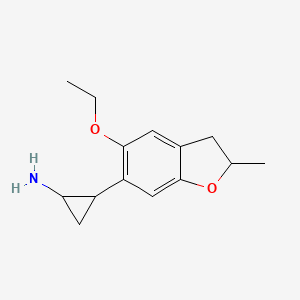


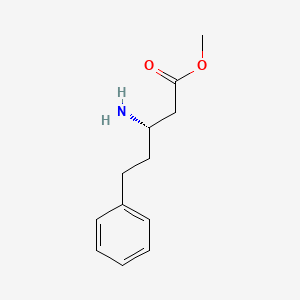
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
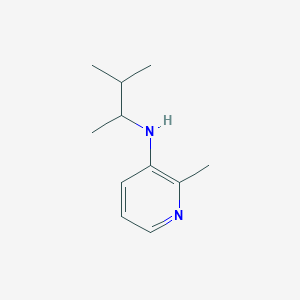
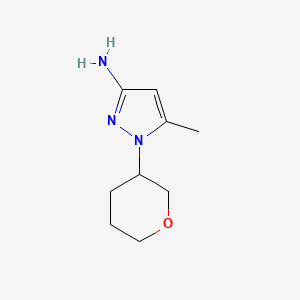
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
